molecular formula C9H15N3O B3174671 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 954228-64-9

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B3174671
CAS No.: 954228-64-9
M. Wt: 181.23 g/mol
InChI Key: ADZOXJGSGZLPCJ-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring. The oxadiazole ring is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl piperidin-3-carboxylate with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of 1,3,4-oxadiazoles, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microwave-assisted synthesis or solvent-free conditions to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine stands out due to its unique combination of the oxadiazole and piperidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile scaffold in drug design and development .

Properties

IUPAC Name

2-ethyl-5-piperidin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZOXJGSGZLPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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